

# potential therapeutic applications of 6-(hydroxymethyl)morpholin-3-one

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 6-(Hydroxymethyl)morpholin-3-one

**Cat. No.:** B1523583

[Get Quote](#)

An In-depth Technical Guide to the Strategic Utility of **6-(hydroxymethyl)morpholin-3-one** in Therapeutic Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

## Abstract

The morpholine and morpholinone scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved therapeutic agents due to their favorable physicochemical and pharmacokinetic properties. Within this class, the chiral synthon **6-(hydroxymethyl)morpholin-3-one** has emerged as a particularly valuable building block for the construction of complex, biologically active molecules. This technical guide provides an in-depth exploration of the synthesis, chemical utility, and strategic applications of **6-(hydroxymethyl)morpholin-3-one** in modern drug discovery. The primary focus is on its role as a key intermediate in the development of centrally-acting therapeutics, with a detailed case study on its application in the synthesis of potent Neurokinin-1 (NK1) receptor antagonists. This document will elucidate the causal relationships behind its synthetic utility and provide detailed experimental frameworks for its application, thereby serving as a comprehensive resource for researchers in the field.

## The Morphin-3-one Core: A Scaffold for CNS Drug Discovery

The morpholin-3-one heterocycle is a versatile scaffold that imparts a desirable combination of properties to drug candidates. Its inherent polarity and capacity for hydrogen bonding contribute to aqueous solubility, while the overall compact structure can be optimized for efficient navigation of complex biological environments. A key advantage of the morpholine ring is its contribution to improved blood-brain barrier (BBB) permeability, a critical attribute for drugs targeting the central nervous system (CNS).<sup>[1]</sup> The morpholinone core, as found in **6-(hydroxymethyl)morpholin-3-one**, presents unique opportunities for chemical modification to further enhance these properties, making it a strategic starting point for the development of novel neurotherapeutics.<sup>[1]</sup>

## Physicochemical Properties of **6-(hydroxymethyl)morpholin-3-one**

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application in a drug discovery campaign.

| Property                  | Value                                         | Source              |
|---------------------------|-----------------------------------------------|---------------------|
| Molecular Formula         | C <sub>5</sub> H <sub>9</sub> NO <sub>3</sub> | <a href="#">[1]</a> |
| Molecular Weight          | 131.13 g/mol                                  | <a href="#">[1]</a> |
| Appearance                | White to off-white solid                      | <a href="#">[2]</a> |
| Boiling Point (Predicted) | 397.1 ± 27.0 °C                               | <a href="#">[2]</a> |
| Density (Predicted)       | 1.34 ± 0.1 g/cm <sup>3</sup>                  | <a href="#">[2]</a> |
| pKa (Predicted)           | 13.98 ± 0.40                                  | <a href="#">[2]</a> |
| LogP (Predicted)          | -1.23                                         | <a href="#">[3]</a> |
| Polar Surface Area (PSA)  | 62.05 Å <sup>2</sup>                          | <a href="#">[3]</a> |

Note: Predicted values serve as estimations and should be experimentally verified.

## The Critical Role of Stereochemistry

**6-(hydroxymethyl)morpholin-3-one** is a chiral molecule, with the stereocenter at the C6 position. The specific stereochemical configuration—(R) or (S)—of this building block

profoundly influences the biological activity, receptor binding affinity, and pharmacokinetic profiles of the final drug candidates derived from it.<sup>[1]</sup> Research into neurokinin-1 (NK1) antagonists has demonstrated that derivatives synthesized from the (R)-enantiomer generally exhibit significantly higher binding affinity for the target receptor compared to their (S)-counterparts.<sup>[1]</sup> This highlights the necessity of employing stereoselective synthetic methods to ensure access to the desired, biologically active enantiomer.

## Synthesis and Chemical Functionalization

The utility of **6-(hydroxymethyl)morpholin-3-one** is underpinned by robust and stereocontrolled synthetic routes that allow for its production in high enantiomeric purity.

### Stereoselective Synthesis from L-Serine

One efficient method for producing (R)-**6-(hydroxymethyl)morpholin-3-one** utilizes the readily available chiral pool starting material, L-serine. This approach anchors the desired stereochemistry from the outset.

#### Experimental Protocol: Synthesis of (R)-**6-(hydroxymethyl)morpholin-3-one**

Objective: To synthesize the (R)-enantiomer of **6-(hydroxymethyl)morpholin-3-one** from L-serine.

##### Step 1: N-Protection of L-Serine

- Suspend L-serine (1.0 eq) in a suitable solvent such as methanol.
- Add a base, for example, sodium methoxide (1.1 eq), and stir until the solution is homogeneous.
- Introduce a protecting group precursor, such as benzyl chloroformate (Cbz-Cl), dropwise at 0°C.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Work up the reaction by removing the solvent under reduced pressure, followed by an aqueous wash and extraction with an organic solvent like ethyl acetate.

### Step 2: Esterification of the Carboxylic Acid

- Dissolve the N-protected L-serine in methanol.
- Add a catalyst, such as thionyl chloride ( $\text{SOCl}_2$ ), dropwise at  $0^\circ\text{C}$ .
- Heat the mixture to reflux for 4-6 hours.
- Monitor reaction completion by Thin Layer Chromatography (TLC).
- Remove the solvent in vacuo to yield the methyl ester.

### Step 3: Reductive Cyclization

- Dissolve the N-protected serine methyl ester in a dry, inert solvent like tetrahydrofuran (THF).
- Cool the solution to  $-78^\circ\text{C}$  under an inert atmosphere (e.g., Argon).
- Add a reducing agent, such as lithium borohydride ( $\text{LiBH}_4$ ), portion-wise.
- Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.
- Quench the reaction carefully with water or a saturated solution of ammonium chloride.
- Perform an aqueous workup and extract the product with ethyl acetate. The cyclization to the morpholin-3-one ring occurs during this process.

### Step 4: Deprotection

- Dissolve the protected **6-(hydroxymethyl)morpholin-3-one** in a suitable solvent (e.g., methanol).
- Add a catalyst for hydrogenolysis, such as 10% Palladium on carbon (Pd/C).
- Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) for 8-12 hours.
- Filter the reaction mixture through Celite to remove the catalyst.

- Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel) to afford pure **(R)-6-(hydroxymethyl)morpholin-3-one**.

## Key Functionalization Reactions

The synthetic value of this molecule lies in its two primary reactive sites: the primary hydroxyl group and the secondary amine (lactam nitrogen).

Caption: Key reaction pathways for functionalizing **6-(hydroxymethyl)morpholin-3-one**.

## Therapeutic Application Case Study: Neurokinin-1 (NK1) Receptor Antagonists

The tachykinin neuropeptide, Substance P, is the preferred endogenous ligand for the NK1 receptor. This receptor system is implicated in the pathophysiology of numerous CNS disorders, including chemotherapy-induced nausea and vomiting (CINV), depression, and pain. Therefore, NK1 receptor antagonists are a significant area of therapeutic research.

## Rationale for Morphinone-Based Antagonists

The development of NK1 antagonists for CNS indications has been challenging due to the difficulty of achieving adequate BBB penetration. The morpholinone scaffold, as provided by **(R)-6-(hydroxymethyl)morpholin-3-one**, serves as an excellent starting point to address this challenge. Its inherent properties can be fine-tuned through chemical modification to optimize lipophilicity and polar surface area, balancing the requirements for CNS penetration with those for potent receptor binding.[1]

## Synthetic Workflow to a Potent NK1 Antagonist

The following workflow illustrates how **(R)-6-(hydroxymethyl)morpholin-3-one** can be elaborated into a representative NK1 antagonist.



[Click to download full resolution via product page](#)

Caption: General synthetic workflow from the core building block to a final NK1 antagonist.

## Preclinical Evaluation Protocols

Once a potential NK1 antagonist has been synthesized, its biological activity must be rigorously evaluated. This involves a series of in vitro and cell-based assays to determine its affinity for the receptor and its functional efficacy.

### In Vitro NK1 Receptor Binding Assay

**Objective:** To determine the binding affinity ( $K_i$ ) of a synthesized compound for the human NK1 receptor.

**Principle:** This is a competitive binding assay that measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the NK1 receptor.

**Materials:**

- Cell membranes prepared from a stable cell line overexpressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
- Radioligand: [ $^3$ H]-Substance P or another high-affinity non-peptide antagonist radioligand.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM  $MgCl_2$ , 150 mM NaCl, and protease inhibitors.
- Test Compound stock solutions in DMSO.
- Non-specific binding control: A high concentration (e.g., 10  $\mu$ M) of a known, potent NK1 antagonist (e.g., Aprepitant).
- Scintillation vials and scintillation fluid.
- Glass fiber filters and a cell harvester.

**Procedure:**

- Prepare serial dilutions of the test compound in the assay buffer.

- In a 96-well plate, add 50  $\mu$ L of assay buffer, 50  $\mu$ L of radioligand at a fixed concentration (typically at its  $K_a$  value), and 50  $\mu$ L of the test compound dilution.
- For total binding wells, add 50  $\mu$ L of assay buffer instead of the test compound.
- For non-specific binding wells, add 50  $\mu$ L of the non-specific binding control.
- Initiate the binding reaction by adding 50  $\mu$ L of the NK1 receptor-containing cell membrane preparation.
- Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
- Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
- Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
- Calculate the percentage of specific binding for each concentration of the test compound.
- Determine the  $IC_{50}$  value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
- Calculate the  $K_i$  value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_a)$ , where  $[L]$  is the concentration of the radioligand and  $K_a$  is its dissociation constant.

## Data Interpretation: The Impact of Stereochemistry

The following table presents hypothetical data from a binding assay, illustrating the critical importance of the C6 stereocenter.

| Compound   | Stereochemistry at C6 | NK1 Receptor Binding Affinity ( $K_i$ , nM) |
|------------|-----------------------|---------------------------------------------|
| Compound A | R                     | 1.5                                         |
| Compound B | S                     | 250.0                                       |

As the data show, the compound derived from the (R)-enantiomer is significantly more potent than its (S)-counterpart, validating the choice of a stereoselective synthesis.

## Conclusion and Future Perspectives

**6-(hydroxymethyl)morpholin-3-one** is a powerful and strategically important chiral building block in modern medicinal chemistry. Its true therapeutic potential is realized not through its own biological activity, but through its role as a versatile synthon for creating complex and highly functionalized drug candidates. The ability to install a morpholinone core with defined stereochemistry provides a distinct advantage in developing therapeutics, particularly for challenging CNS targets like the NK1 receptor. Future applications of this valuable intermediate will likely expand into other areas of neurotherapeutics and beyond, wherever the unique combination of properties imparted by the morpholinone scaffold is desired. Continued innovation in the stereoselective synthesis and functionalization of this molecule will further empower drug discovery programs for years to come.

## References

- 6-(Hydroxymethyl)-4-methylmorpholin-3-one | C6H11NO3 | CID 76224985 - PubChem.
- **6-(Hydroxymethyl)morpholin-3-one** | CAS:929019-95-4 | Ark Pharma Scientific Limited.
- **6-(hydroxymethyl)morpholin-3-one** CAS NO.929019-95-4 - Career Henan Chemical Co.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Buy (R)-6-(Hydroxymethyl)morpholin-3-one | 919286-65-0 [smolecule.com]
- 2. 6-(HYDROXYMETHYL)MORPHOLIN-3-ONE CAS#: 929019-95-4 [amp.chemicalbook.com]
- 3. 6-(hydroxymethyl)morpholin-3-one, CasNo.929019-95-4 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- To cite this document: BenchChem. [potential therapeutic applications of 6-(hydroxymethyl)morpholin-3-one]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1523583#potential-therapeutic-applications-of-6-hydroxymethyl-morpholin-3-one>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)